molecular formula C22H26N6O2 B11193576 2-(3-Methoxyphenyl)-N-{1-[5-(4-methylpiperidin-1-YL)pyrimidin-4-YL]-1H-pyrazol-4-YL}acetamide

2-(3-Methoxyphenyl)-N-{1-[5-(4-methylpiperidin-1-YL)pyrimidin-4-YL]-1H-pyrazol-4-YL}acetamide

Cat. No.: B11193576
M. Wt: 406.5 g/mol
InChI Key: HZUIMVGYRZLDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-N-{1-[5-(4-methylpiperidin-1-YL)pyrimidin-4-YL]-1H-pyrazol-4-YL}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenyl group, a piperidinyl-pyrimidinyl moiety, and a pyrazolyl-acetamide linkage, making it a unique structure for studying chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-N-{1-[5-(4-methylpiperidin-1-YL)pyrimidin-4-YL]-1H-pyrazol-4-YL}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the methoxyphenyl group and the piperidinyl-pyrimidinyl moiety. These core structures are then linked through a series of reactions, including amide bond formation and pyrazole ring construction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-N-{1-[5-(4-methylpiperidin-1-YL)pyrimidin-4-YL]-1H-pyrazol-4-YL}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic derivatives, while reduction can lead to partially or fully reduced forms of the compound .

Scientific Research Applications

2-(3-Methoxyphenyl)-N-{1-[5-(4-methylpiperidin-1-YL)pyrimidin-4-YL]-1H-pyrazol-4-YL}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-N-{1-[5-(4-methylpiperidin-1-YL)pyrimidin-4-YL]-1H-pyrazol-4-YL}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The methoxyphenyl group and the piperidinyl-pyrimidinyl moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-(4-Methoxyphenyl)thieno(2,3-d)pyrimidin-4-yl)amino)-1-propanol
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperidin-1-yl)methyl)benzamide

Uniqueness

Compared to similar compounds, 2-(3-Methoxyphenyl)-N-{1-[5-(4-methylpiperidin-1-YL)pyrimidin-4-YL]-1H-pyrazol-4-YL}acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H26N6O2

Molecular Weight

406.5 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-[1-[5-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyrazol-4-yl]acetamide

InChI

InChI=1S/C22H26N6O2/c1-16-6-8-27(9-7-16)20-13-23-15-24-22(20)28-14-18(12-25-28)26-21(29)11-17-4-3-5-19(10-17)30-2/h3-5,10,12-16H,6-9,11H2,1-2H3,(H,26,29)

InChI Key

HZUIMVGYRZLDBA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CN=CN=C2N3C=C(C=N3)NC(=O)CC4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.